Cas no 709026-07-3 (N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide)

N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide structure
709026-07-3 structure
Product Name:N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide
CAS No:709026-07-3
MF:C27H36N4O2
MW:448.600346565247
CID:5767647
PubChem ID:9828909
Update Time:2025-10-20

N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-morpholin-4-ylbenzamide
    • PD161831
    • N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-(morpholin-4-yl)benzamide
    • 709026-07-3
    • SCHEMBL5106853
    • EN300-27694500
    • 4-(4-Morpholinyl)-N-[1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide
    • N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide
    • Inchi: 1S/C27H36N4O2/c1-20-3-10-26(31-13-11-29(2)12-14-31)25-19-22(6-9-24(20)25)28-27(32)21-4-7-23(8-5-21)30-15-17-33-18-16-30/h3-5,7-8,10,22H,6,9,11-19H2,1-2H3,(H,28,32)
    • InChI Key: IHDRUIHIJWCTIY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N1CCOCC1)NC1CCC2C(C)=CC=C(C=2C1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 448.28382640g/mol
  • Monoisotopic Mass: 448.28382640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 697.1±55.0 °C(Predicted)
  • pka: 15.50±0.20(Predicted)

N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27694500-0.05g
N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-(morpholin-4-yl)benzamide
709026-07-3 95.0%
0.05g
$2755.0 2025-03-20

Additional information on N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide

Comprehensive Analysis of N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide (CAS No. 709026-07-3)

The compound N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide (CAS No. 709026-07-3) is a sophisticated small molecule that has garnered significant attention in pharmaceutical and biochemical research. With its intricate structure featuring both morpholin-4-yl and 4-methylpiperazin-1-yl moieties, this compound is a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique pharmacophore, which combines a tetrahydronaphthalen core with a benzamide derivative, offering a versatile scaffold for modulating biological targets.

In recent years, the demand for novel small molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The structural attributes of 709026-07-3 align with these trends, as its morpholine and piperazine groups are known to enhance solubility and bioavailability—a critical factor in modern drug design. This compound's potential to interact with G-protein-coupled receptors (GPCRs) or enzyme active sites makes it a valuable candidate for further exploration in therapeutic areas such as oncology and neurology.

From a synthetic chemistry perspective, the preparation of N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide involves multi-step organic transformations, including amide coupling and heterocyclic ring functionalization. The presence of the tetrahydronaphthalene backbone provides a rigid framework, while the benzamide moiety introduces flexibility for structural optimization. Such features are highly sought after in the development of allosteric modulators and selective inhibitors, addressing the growing need for targeted therapies with minimal off-target effects.

The pharmacological profile of CAS No. 709026-07-3 is further enriched by its potential to cross the blood-brain barrier (BBB), a property often associated with morpholine-containing compounds. This characteristic opens doors for its application in central nervous system (CNS) disorders, where drug delivery remains a significant challenge. Additionally, the compound's methylpiperazine group may contribute to its metabolic stability, a key consideration in the design of long-acting therapeutics.

As the pharmaceutical industry shifts toward personalized medicine, the relevance of structurally diverse molecules like 709026-07-3 continues to grow. Its compatibility with high-throughput screening (HTS) platforms and computational docking studies positions it as a promising lead compound. Furthermore, the integration of AI-driven drug discovery tools has accelerated the identification of its potential targets, reflecting the intersection of traditional chemistry and cutting-edge technology.

In conclusion, N-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl-4-(morpholin-4-yl)benzamide represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic versatility, underscores its value in both academic and industrial research. As scientific inquiry into kinase signaling pathways and receptor modulation advances, this compound is poised to play a pivotal role in the next generation of bioactive molecules.

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